molecular formula C8H10INO B12632010 3-(Dimethylamino)-2-iodophenol

3-(Dimethylamino)-2-iodophenol

Cat. No.: B12632010
M. Wt: 263.08 g/mol
InChI Key: RHLKHTWZOFUCIB-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-iodophenol is an organic compound characterized by the presence of a dimethylamino group and an iodine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-iodophenol typically involves the iodination of 3-(Dimethylamino)phenol. One common method is the reaction of 3-(Dimethylamino)phenol with iodine in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the preparation of the starting materials, the iodination reaction, and the purification of the final product. Advanced techniques like continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-iodophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding phenol derivative without the iodine.

    Substitution: The iodine atom can be substituted with other functional groups through reactions such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium azide, thiourea, or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenol derivatives.

    Reduction: 3-(Dimethylamino)phenol.

    Substitution: Various substituted phenol derivatives depending on the reagent used.

Scientific Research Applications

3-(Dimethylamino)-2-iodophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-iodophenol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-2-iodophenol is unique due to the presence of both the dimethylamino group and the iodine atom on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

3-(dimethylamino)-2-iodophenol

InChI

InChI=1S/C8H10INO/c1-10(2)6-4-3-5-7(11)8(6)9/h3-5,11H,1-2H3

InChI Key

RHLKHTWZOFUCIB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)O)I

Origin of Product

United States

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